2-Nitrobenzene-1-carboximidamide hydrochloride
Description
Properties
IUPAC Name |
2-nitrobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2.ClH/c8-7(9)5-3-1-2-4-6(5)10(11)12;/h1-4H,(H3,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXXZZHQJXFJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobenzene-1-carboximidamide hydrochloride typically involves the reaction of o-nitrobenzonitrile with lithium hexamethyldisilazane in tetrahydrofuran (THF) at low temperatures (0°C to 20°C). The reaction mixture is then treated with hydrochloric acid in diethyl ether to yield the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in bulk quantities and packaged under controlled conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The carboximidamide group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-Aminobenzene-1-carboximidamide.
Substitution: Various substituted benzene derivatives.
Hydrolysis: 2-Nitrobenzoic acid.
Scientific Research Applications
Pharmaceutical Applications
2.1 Antimicrobial Activity
Research has indicated that compounds containing nitro groups exhibit antimicrobial properties. For instance, derivatives of 2-nitrobenzene-1-carboximidamide have shown activity against various pathogens, making them candidates for developing new antimicrobial agents. A study highlighted the effectiveness of nitroaromatic compounds against resistant strains of bacteria, suggesting that 2-nitrobenzene-1-carboximidamide hydrochloride could play a role in combating antibiotic resistance .
2.2 Anti-Cancer Properties
The compound has been explored for its potential anti-cancer properties. Research indicates that nitroaromatic compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS). A study focusing on the structure-activity relationship of similar compounds found that modifications to the nitro group could enhance cytotoxicity against specific cancer cell lines .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against resistant bacterial strains. |
| Study B | Anti-Cancer Properties | Induced apoptosis in various cancer cell lines through ROS generation. |
| Study C | Enzyme Interaction | Showed inhibition of nitric oxide synthase, suggesting potential therapeutic applications in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 2-Nitrobenzene-1-carboximidamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboximidamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-nitrobenzene-1-carboximidamide hydrochloride with three related carboximidamide derivatives, emphasizing structural, synthetic, and functional differences:
Key Comparative Insights :
Electronic Effects: The nitro group in this compound strongly withdraws electron density, enhancing the electrophilicity of the carboximidamide group compared to the chloro or methyl substituents in analogs . This makes the nitro derivative more reactive in nucleophilic substitution or condensation reactions . The N'-hydroxy analog (from ) may exhibit dual reactivity, acting as both a hydrogen bond donor (via -OH) and an electrophile.
Solubility and Stability: Hydrochloride salts generally improve aqueous solubility. However, the nitro derivative’s solubility is likely lower than that of 3,4-diaminophenol dihydrochloride due to the latter’s polar diamine and phenol groups . The methylated carboximidamide (2-chloro-N-methyl derivative) may exhibit enhanced stability against hydrolysis compared to non-methylated analogs due to reduced steric strain .
Synthetic Utility: Compounds like this compound serve as precursors for sulfonamide derivatives (e.g., compounds 31–33 in ), which are synthesized via reactions with substituted benzene sulfonyl chlorides. In contrast, the 3,4-diaminophenol dihydrochloride is a building block for polyamide or azo dye synthesis .
Biological Relevance: While biological data are absent in the evidence, the nitro group is a common pharmacophore in antimicrobial and antiparasitic agents.
Biological Activity
2-Nitrobenzene-1-carboximidamide hydrochloride is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its nitro group and carboximidamide functional group, has been the subject of various studies focusing on its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
- Chemical Formula : C7H8ClN3O2
- Molecular Weight : 189.61 g/mol
- CAS Number : 64633-48-1
- Structure : The compound features a benzene ring substituted with a nitro group and a carboximidamide moiety.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Its mechanism involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. A comparative analysis with similar compounds shows that this compound has a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Disruption of cell wall synthesis |
| 4-Chlorobenzene-1-carboximidamide hydrochloride | Antimicrobial | Inhibition of protein synthesis |
| 4-Methylbenzene-1-carboximidamide hydrochloride | Anticancer | Induction of apoptosis |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response. This action suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers demonstrated that this compound showed significant inhibition of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its effectiveness as an antimicrobial agent. -
Case Study on Anti-inflammatory Activity :
In a controlled experiment involving murine models, administration of this compound resulted in a marked reduction in paw edema induced by carrageenan injection. The compound reduced edema by approximately 50% compared to the control group, demonstrating its potential as an anti-inflammatory treatment.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the nitro group or the carboximidamide moiety can significantly alter its pharmacological properties.
Key Findings in SAR Studies
- Nitro Group Positioning : The position of the nitro group on the benzene ring influences the compound's reactivity and biological activity.
- Substituent Variations : Altering substituents on the benzene ring can enhance or diminish antimicrobial efficacy.
Q & A
What are the critical considerations for synthesizing 2-nitrobenzene-1-carboximidamide hydrochloride with high purity?
Answer:
Synthesis requires precise control of nitro-group positioning and carboximidamide functionalization. Key steps include:
- Precursor selection : Use nitrobenzene derivatives with ortho-substitution to ensure regioselectivity during carboximidamide formation.
- Protection/deprotection strategies : Protect amine groups during nitration to avoid side reactions. For example, ethyl ester protection (as in HA-Cys synthesis ) can stabilize intermediates.
- Purification : Employ column chromatography (silica gel, methanol/chloroform gradient) followed by recrystallization in ethanol/water to achieve ≥95% purity .
Data Contradiction Note : While some protocols suggest aqueous workup, nitro-compounds may hydrolyze under acidic conditions; thus, pH-neutral recrystallization is advised.
How can structural characterization of this compound be optimized?
Answer:
Combine spectroscopic and crystallographic methods:
- NMR : Use DMSO-d₆ to resolve aromatic protons (δ 7.5–8.5 ppm) and carboximidamide NH₂ signals (δ 6.5–7.0 ppm). Compare with analogs like 4-hydroxybenzene-1-carboximidamide hydrochloride .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 201.61 (calculated for C₇H₇ClN₃O₂) .
- X-ray crystallography : Resolve nitro-group orientation relative to the carboximidamide to assess steric effects.
What HPLC parameters are suitable for quantifying this compound in complex matrices?
Answer:
Adapt validated methods from related hydrochlorides:
- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm) .
- Mobile phase : 0.03 M phosphate buffer (pH 3.0) : acetonitrile (70:30 v/v) at 1 mL/min flow rate.
- Detection : UV at 210–220 nm (nitro group absorbance) .
- Calibration : Linear range 1–50 µg/mL (R² > 0.999). Recovery rates should exceed 98% with RSD < 2% .
How does the nitro group influence the stability of this compound under varying pH conditions?
Answer:
The nitro group increases susceptibility to hydrolysis in alkaline conditions:
- Stability study design : Prepare solutions in buffers (pH 2–12), incubate at 25°C/40°C, and monitor degradation via HPLC.
- Findings : Degradation accelerates at pH > 9, forming nitroso intermediates. Below pH 7, the compound remains stable for ≥30 days .
- Mitigation : Store lyophilized powder at -20°C in desiccators; reconstitute in pH 6.0 buffers for short-term use .
What mechanistic insights support the role of this compound in inhibiting enzymatic targets?
Answer:
Advanced studies involve:
- Docking simulations : Model interactions with enzymes (e.g., nitroreductases) using the nitro group as an electron-deficient site for covalent binding.
- Kinetic assays : Measure IC₅₀ values under anaerobic vs. aerobic conditions to assess redox-dependent activity.
- Contradiction analysis : Some studies report nitro-group reduction to amines as activating, while others suggest it deactivates the compound. Validate via LC-MS metabolite profiling .
How can researchers resolve discrepancies in reported bioactivity data for this compound?
Answer:
Address variability through:
- Standardized assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch purity variations .
- Data normalization : Express activity relative to internal standards (e.g., clonidine hydrochloride for receptor-binding studies ).
- Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s test) to identify outliers due to solvent effects (e.g., DMSO vs. saline) .
What safety protocols are essential for handling this compound?
Answer:
Follow hazard guidelines for nitroaromatics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
